1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS. It is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by the introduction of the methylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dehalogenated or demethylated products.
Substitution: Nucleophilic substitution reactions can replace the chloro or iodo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the methylthio group may engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological and chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-iodo-5-(ethylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-bromo-5-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-iodo-5-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the iodo and methylthio groups on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H10ClIOS |
---|---|
Molecular Weight |
340.61 g/mol |
IUPAC Name |
1-chloro-1-(3-iodo-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,1-2H3 |
InChI Key |
BMXKJWHKYNBUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)I)SC)Cl |
Origin of Product |
United States |
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